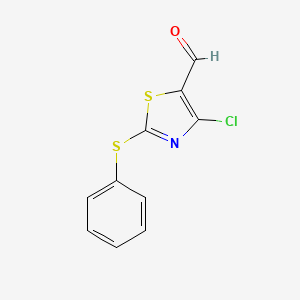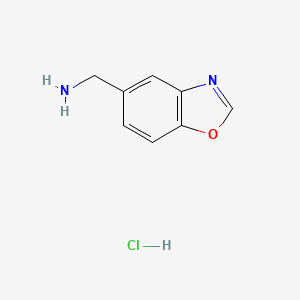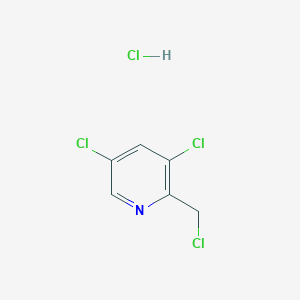
3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride
描述
3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H5Cl4N . It has a molecular weight of 232.91 .
Synthesis Analysis
The synthesis of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride involves the reaction of 2-methylpyridine and carbon tetrachloride. The mixture is heated with anhydrous sodium carbonate. Chlorine gas is introduced into the mixture under light irradiation when the temperature reaches 58-60°C. The reaction endpoint is controlled by gas chromatography. The product is obtained after desolvation and distillation, followed by salification with hydrochloric acid .Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride consists of a pyridine ring with two chlorine atoms and a chloromethyl group attached to it .Chemical Reactions Analysis
The compound can undergo reactions with other chemicals to form new compounds. For instance, it can react with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide to afford the corresponding methylsulphinyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride include its molecular weight (232.91), molecular formula (C6H5Cl4N), and its structure .科学研究应用
Synthesis of Trifluoromethylpyridines
This compound is used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
Production of Crop-Protection Products
2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .
Development of Pharmaceuticals
Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Methylsulphinyl Derivatives
3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride is used in the synthesis of methylsulphinyl derivatives . These derivatives are used in the synthesis of lansoprazole-like precursors with the typical methylthio moiety .
Base Catalyzed Alkylation of p-tert-butylcalixarene
This compound is used as a reagent in base catalyzed alkylation of p-tert-butylcalixarene .
Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex
3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent .
安全和危害
作用机制
Target of Action
It is known to be used as an intermediate in the manufacture of other chemicals , suggesting that its targets could be varied depending on the specific chemical reactions it is involved in.
Mode of Action
It has been used as a reagent in base catalyzed alkylation and in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex , a Zn2±sensitive magnetic resonance imaging contrast agent. These uses suggest that the compound may interact with its targets through chemical reactions to form new compounds.
Result of Action
It is known to be a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract, and high concentrations are extremely destructive to these tissues . It is also classified as toxic to aquatic life with long-lasting effects, harmful if swallowed, and may cause an allergic skin reaction and respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride. For instance, it is known to be a combustible substance and can produce highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas when heated to decomposition . Therefore, it is crucial to handle and store this compound properly to ensure its stability and prevent harmful effects.
属性
IUPAC Name |
3,5-dichloro-2-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGXGZQKNDPXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)
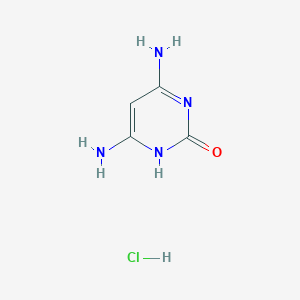


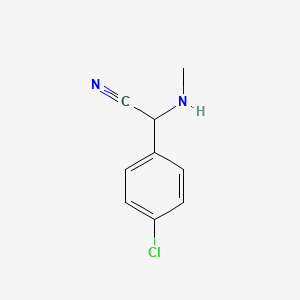


![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)
